molecular formula C21H21N3O3 B2536475 N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenethyloxalamide CAS No. 898454-78-9

N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenethyloxalamide

Cat. No.: B2536475
CAS No.: 898454-78-9
M. Wt: 363.417
InChI Key: FKBTYAZSBBEHFG-UHFFFAOYSA-N
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Description

N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenethyloxalamide is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.417. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions:

    • Synthetic routes generally begin with the preparation of the pyrroloquinoline scaffold, which involves cyclization reactions utilizing appropriate starting materials.

    • Intermediate compounds such as oxalamide precursors are prepared through condensation reactions.

    • The final compound is synthesized by coupling the tetrahydro-quinoline structure with the oxalamide under controlled conditions to ensure the purity and yield of the target compound.

  • Industrial Production Methods:

    • Optimization of the process parameters to scale-up the reaction.

    • Implementing purification steps such as recrystallization and chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: Undergoes oxidation reactions which can be influenced by the presence of suitable oxidizing agents, yielding various oxidized derivatives.

    • Reduction: The compound is susceptible to reduction reactions, often using hydrogenation or hydride donors to yield reduced forms.

    • Substitution: Electrophilic or nucleophilic substitutions can occur, depending on the functional groups present and the reagents used.

  • Common Reagents and Conditions:

    • Oxidizing agents like potassium permanganate or chromium trioxide for oxidation.

    • Reducing agents such as lithium aluminum hydride for reduction.

    • Nucleophiles and electrophiles for substitution reactions.

  • Major Products Formed:

    • Oxidation yields keto or hydroxyl derivatives.

    • Reduction yields alcohols or amines.

    • Substitution products depend on the nature of the nucleophile or electrophile used.

Scientific Research Applications

  • Chemistry: Utilized in synthetic chemistry for developing new reaction pathways and catalytic processes.

  • Biology: Explored for potential interactions with biological targets, leading to applications in bioconjugation and molecular recognition.

  • Medicine: Investigated for its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

  • Industry: Used in the development of new materials with enhanced properties, such as polymers and nanomaterials.

Mechanism of Action

  • Molecular Targets and Pathways:

    • Interacts with specific enzymes or receptors, modulating their activity.

    • Can act as a ligand for metal complexes, influencing catalytic pathways.

    • Participates in cell signaling pathways by binding to target proteins, thus affecting downstream biological effects.

Comparison with Similar Compounds

  • Compounds with similar quinoline or oxalamide frameworks.

  • Analogs with variations in the substituent groups.

  • Uniqueness:

    • The combination of tetrahydro-quinoline and oxalamide functionalities imparts unique chemical properties and biological activities.

    • Offers enhanced reactivity and selectivity in various chemical and biological applications.

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    Properties

    IUPAC Name

    N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(2-phenylethyl)oxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H21N3O3/c25-18-13-16-12-17(11-15-7-4-10-24(18)19(15)16)23-21(27)20(26)22-9-8-14-5-2-1-3-6-14/h1-3,5-6,11-12H,4,7-10,13H2,(H,22,26)(H,23,27)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FKBTYAZSBBEHFG-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCC4=CC=CC=C4)CC(=O)N3C1
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H21N3O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    363.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

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